molecular formula C9H7F2N3 B2452953 1-[(2,4-Difluorophenyl)methyl]triazole CAS No. 2004360-43-2

1-[(2,4-Difluorophenyl)methyl]triazole

Cat. No.: B2452953
CAS No.: 2004360-43-2
M. Wt: 195.173
InChI Key: QRCFUFMOPAVYMM-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

The synthesis of 1-[(2,4-Difluorophenyl)methyl]triazole typically involves the alkylation of 1H-1,2,4-triazole at the N1-position using 2,4-difluoro-α-chloroacetophenone in the presence of potassium carbonate in refluxing toluene . The reaction proceeds through the formation of an intermediate, which is then treated with trimethylsulfoxonium iodide in aqueous sodium hydroxide and toluene to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[(2,4-Difluorophenyl)methyl]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,4-Difluorophenyl)methyl]triazole has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including antifungal agents.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a crucial intermediate in the development of azole antifungal drugs, which are used to treat systemic fungal infections.

    Industry: The compound finds applications in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-[(2,4-Difluorophenyl)methyl]triazole can be compared with other similar compounds, such as:

    Fluconazole: A widely used antifungal agent with a similar triazole structure.

    Voriconazole: Another antifungal drug that shares structural similarities with this compound.

    Itraconazole: Known for its broad-spectrum antifungal activity, it also contains a triazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-8-2-1-7(9(11)5-8)6-14-4-3-12-13-14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCFUFMOPAVYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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